Cas no 144851-82-1 (Methyl 2-amino-3-fluorobenzoate)

Methyl 2-amino-3-fluorobenzoate is a fluorinated aromatic ester with the molecular formula C₈H₈FNO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both amino and fluorine substituents on the benzoate scaffold enhances its reactivity, enabling selective functionalization for complex molecule construction. Its ester group offers stability while allowing further derivatization under mild conditions. The fluorine atom contributes to improved metabolic stability and bioavailability in drug development. The compound is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
Methyl 2-amino-3-fluorobenzoate structure
144851-82-1 structure
商品名:Methyl 2-amino-3-fluorobenzoate
CAS番号:144851-82-1
MF:C8H8FNO2
メガワット:169.1530
MDL:MFCD11870179
CID:827599
PubChem ID:19432023

Methyl 2-amino-3-fluorobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-amino-3-fluorobenzoate
    • METHYL2-AMINO-3-FLUOROBENZOATE
    • 2-Amino-3-fluorobenzoic acid methyl ester
    • Benzoic acid, 2-aMino-3-fluoro-, Methyl ester
    • ISLOQGNBENYQQF-UHFFFAOYSA-N
    • CL8516
    • CM12393
    • AS01243
    • AB0030622
    • AM20050206
    • X2831
    • ST24025198
    • (2-Aminophenyl)-N-(2-morpholin-4-ylph
    • Z594218708
    • AKOS010054628
    • DB-351822
    • DTXSID40598774
    • methyl 2-amino-3-fluoro-benzoate
    • GS-4120
    • A856835
    • SY056663
    • CS-W018997
    • SCHEMBL222258
    • 144851-82-1
    • MFCD11870179
    • EN300-153703
    • MDL: MFCD11870179
    • インチ: 1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
    • InChIKey: ISLOQGNBENYQQF-UHFFFAOYSA-N
    • ほほえんだ: FC1=C([H])C([H])=C([H])C(C(=O)OC([H])([H])[H])=C1N([H])[H]

計算された属性

  • せいみつぶんしりょう: 169.05400
  • どういたいしつりょう: 169.05390666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 1.264
  • ふってん: 247 ºC
  • フラッシュポイント: 103 ºC
  • 屈折率: 1.544
  • PSA: 52.32000
  • LogP: 1.77570

Methyl 2-amino-3-fluorobenzoate セキュリティ情報

Methyl 2-amino-3-fluorobenzoate 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Methyl 2-amino-3-fluorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0359-10G
methyl 2-amino-3-fluorobenzoate
144851-82-1 97%
10g
¥ 1,636.00 2023-04-04
eNovation Chemicals LLC
Y1048036-5g
METHYL2-AMINO-3-FLUOROBENZOATE
144851-82-1 98%
5g
$125 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066001-5g
Methyl 2-amino-3-fluorobenzoate
144851-82-1 98%
5g
¥1033 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066001-25g
Methyl 2-amino-3-fluorobenzoate
144851-82-1 98%
25g
¥5760 2023-04-15
Chemenu
CM118744-5g
Methyl 2-Amino-3-fluorobenzoate
144851-82-1 95%+
5g
$153 2023-01-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066001-250mg
Methyl 2-amino-3-fluorobenzoate
144851-82-1 98%
250mg
¥112 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066001-10g
Methyl 2-amino-3-fluorobenzoate
144851-82-1 98%
10g
¥2265 2023-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0359-500MG
methyl 2-amino-3-fluorobenzoate
144851-82-1 97%
500MG
¥ 151.00 2023-04-04
abcr
AB438926-5 g
Methyl 2-amino-3-fluorobenzoate; 95%
144851-82-1
5g
€297.00 2023-04-22
Chemenu
CM118744-25g
Methyl 2-Amino-3-fluorobenzoate
144851-82-1 95%+
25g
$737 2023-01-09

Methyl 2-amino-3-fluorobenzoate 合成方法

Methyl 2-amino-3-fluorobenzoate 関連文献

Methyl 2-amino-3-fluorobenzoateに関する追加情報

Methyl 2-Amino-3-Fluorobenzoate (CAS No. 144851-82-1): A Comprehensive Overview

Methyl 2-amino-3-fluorobenzoate, with the CAS registry number 144851-82-1, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a benzoate ester group and substituents that confer distinct chemical properties. The molecule consists of a benzene ring with an amino group (-NH2) at the 2-position and a fluorine atom at the 3-position, with the ester group (-COOCH3) attached to the benzene ring. This configuration makes it a versatile compound with potential applications in drug design, agrochemicals, and material science.

Recent studies have highlighted the importance of methyl 2-amino-3-fluorobenzoate in medicinal chemistry, particularly in the development of bioactive compounds. Researchers have explored its role as a building block for synthesizing more complex molecules with therapeutic potential. For instance, the amino group in the molecule can act as a nucleophile in various condensation reactions, enabling the formation of heterocyclic structures that are often found in pharmaceutical agents. Additionally, the fluorine substituent introduces electronic effects that can enhance or modulate the biological activity of the compound.

The synthesis of methyl 2-amino-3-fluorobenzoate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by esterification and subsequent fluorination. However, recent advancements in catalytic methods have allowed for more efficient and environmentally friendly syntheses. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields. These developments underscore the importance of continuous innovation in synthetic methodologies to meet the demands of modern drug discovery.

In terms of physical properties, methyl 2-amino-3-fluorobenzoate is known to be a crystalline solid with a melting point around 150°C. Its solubility in common solvents such as water and organic solvents varies depending on the substituents' electronic effects. The presence of both electron-donating (amino) and electron-withdrawing (fluorine) groups creates a balance that influences its solubility and stability under different conditions. These properties are critical when considering its application in various chemical processes.

One of the most promising applications of methyl 2-amino-3-fluorobenzoate lies in its potential as an intermediate in drug synthesis. Researchers have investigated its ability to form bioisosteres, which are structural analogs that retain similar biological activity but differ chemically. This property makes it valuable for exploring new drug candidates with improved pharmacokinetic profiles or reduced toxicity. Furthermore, its role as a precursor for synthesizing heterocyclic compounds has been extensively studied, particularly in the context of anti-cancer agents and anti-inflammatory drugs.

Recent research has also focused on the environmental impact of methyl 2-amino-3-fluorobenzoate and its degradation pathways. Understanding its persistence in natural environments is crucial for assessing its ecological safety. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation, primarily through hydrolysis and oxidation mechanisms. These findings contribute to sustainable practices by guiding waste management strategies for industries handling this compound.

In conclusion, methyl 2-amino-3-fluorobenzoate (CAS No. 144851-82-1) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as an essential tool for researchers seeking innovative solutions in pharmaceuticals, agrochemicals, and materials science. As ongoing research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

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